molecular formula C7H15ClN2O B11909795 N-(3-aminocyclobutyl)propanamide;hydrochloride

N-(3-aminocyclobutyl)propanamide;hydrochloride

Cat. No.: B11909795
M. Wt: 178.66 g/mol
InChI Key: UCTUUSJDDYGYAZ-UHFFFAOYSA-N
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Description

N-(3-aminocyclobutyl)propanamide;hydrochloride: is a chemical compound with the molecular formula C₇H₁₅ClN₂O It is a hydrochloride salt form of N-(3-aminocyclobutyl)propanamide, which is characterized by the presence of an aminocyclobutyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminocyclobutyl)propanamide;hydrochloride typically involves the following steps:

    Cyclobutylamine Formation: The initial step involves the formation of cyclobutylamine through the reduction of cyclobutanone using a reducing agent such as lithium aluminum hydride (LiAlH₄).

    Amidation Reaction: The cyclobutylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form N-(3-aminocyclobutyl)propanamide.

    Hydrochloride Salt Formation: Finally, the N-(3-aminocyclobutyl)propanamide is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-aminocyclobutyl)propanamide;hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Oxo derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted amine derivatives

Scientific Research Applications

N-(3-aminocyclobutyl)propanamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(3-aminocyclobutyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

  • N-(3-aminocyclobutyl)acetamide
  • N-(3-aminocyclobutyl)butanamide
  • N-(3-aminocyclobutyl)pentanamide

Comparison: N-(3-aminocyclobutyl)propanamide;hydrochloride is unique due to its specific structure, which includes a propanamide backbone and an aminocyclobutyl group. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the length of the carbon chain in the amide group can influence the compound’s reactivity, solubility, and biological activity. The hydrochloride salt form also enhances its stability and solubility in aqueous solutions, making it more suitable for certain applications.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

N-(3-aminocyclobutyl)propanamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-6-3-5(8)4-6;/h5-6H,2-4,8H2,1H3,(H,9,10);1H

InChI Key

UCTUUSJDDYGYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CC(C1)N.Cl

Origin of Product

United States

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